

Unveiling the Atomic Architecture: A Technical Guide to Sodium Oxalate Crystal Structure Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sodium oxalic acid*

Cat. No.: *B148030*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), a compound of significant interest across various scientific disciplines, from materials science to pharmaceutical development. Understanding its precise atomic arrangement is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments. This document provides a comprehensive overview of its crystal structure, the experimental protocols for its determination, and key structural parameters derived from X-ray and neutron diffraction studies.

Crystal Structure of Sodium Oxalate

Sodium oxalate crystallizes in the monoclinic crystal system. Extensive studies, primarily through single-crystal X-ray diffraction, have established its space group as $P2_1/c$. This arrangement dictates the symmetry and packing of the sodium cations (Na^+) and oxalate anions ($\text{C}_2\text{O}_4^{2-}$) within the crystal lattice.

The oxalate ion, in the solid state of sodium oxalate, is planar^[1]. The sodium ions are coordinated to the oxygen atoms of the oxalate anions, forming a stable three-dimensional framework.

Crystallographic Data

The following tables summarize the key crystallographic data for sodium oxalate obtained from various studies. These include lattice parameters determined at different temperatures and pressures, as well as crucial bond lengths and angles within the oxalate anion.

Table 1: Unit Cell Parameters for Sodium Oxalate ($\text{Na}_2\text{C}_2\text{O}_4$)

Study	Temperature (K)	Pressure (GPa)	a (Å)	b (Å)	c (Å)	β (°)	Space Group
Jeffrey & Parry (1954)[1][2]	Room Temp.	Ambient	10.35(2)	5.26(2)	3.46(2)	92.90(6)	P2 ₁ /a
Reed & Olmstead (1981)[3]	140	Ambient	3.449(2)	5.243(3)	10.375(4)	92.66(4)	P2 ₁ /c
Boldyrev a et al. (2006)[4][5][6]	Room Temp.	3.6	-	-	-	-	P2 ₁ /c
Boldyrev a et al. (2006)[4][5][6]	Room Temp.	4.3	-	-	-	-	P2 ₁ /c

Note: The space group P2₁/a is an alternative setting for P2₁/c.

Table 2: Selected Bond Lengths and Angles in Sodium Oxalate

Study	Temperature (K)	C-C Bond Length (Å)	C-O Bond Lengths (Å)	O-C-O Bond Angle (°)	C-C-O Bond Angles (°)
Jeffrey & Parry (1954) [1]	Room Temp.	1.54	1.23	124	115, 121
Reed & Olmstead (1981)[3]	140	1.568(4)	1.265(3), 1.253(3)	-	-

Experimental Protocols

The determination of the crystal structure of sodium oxalate relies on sophisticated diffraction techniques. The primary methods employed are single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction (as per Reed & Olmstead, 1981)[3]

This technique provides high-resolution data on the electron density distribution within the crystal, allowing for the precise determination of atomic positions.

Methodology:

- **Crystal Growth:** Single crystals of sodium oxalate were grown from an aqueous solution by slow evaporation.
- **Crystal Selection and Mounting:** A suitable single crystal with well-defined faces and sharp diffraction spots was selected and mounted on a goniometer head. For the low-temperature study, the crystal was cooled to 140 K.
- **Data Collection:**
 - A Syntex P2₁ diffractometer was used for data collection.

- Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) with a graphite monochromator was employed as the X-ray source.
- Intensity data were collected using the ω -scan technique.
- Data Reduction and Structure Solution:
 - The raw diffraction data were corrected for Lorentz and polarization effects.
 - The structure was solved using direct methods.
- Structure Refinement:
 - The atomic positions and thermal parameters were refined using full-matrix least-squares methods.
 - The final refinement converged to a residual factor (R) of 0.030 for 270 unique reflections.

Neutron Diffraction (as per Pedersen & Kvick, 1989 for Sodium Oxalate Monoperhydrate)[7]

Neutron diffraction is particularly valuable for accurately locating light atoms, such as hydrogen, which is challenging with X-ray diffraction. While this specific study was on a hydrated form, the general principles are applicable.

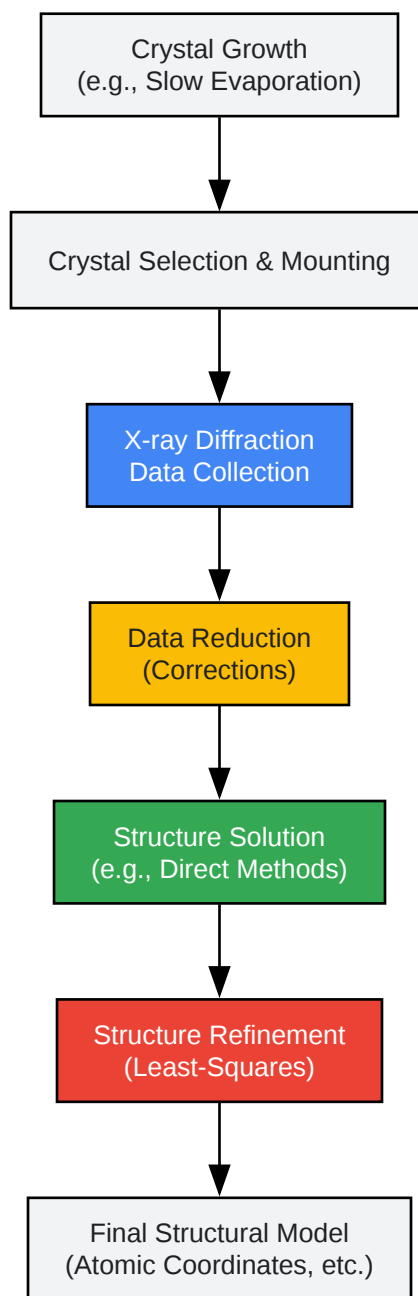
Methodology:

- Crystal Preparation: A suitable single crystal was mounted for the experiment. Data was collected at 123 K.
- Data Collection:
 - A neutron diffractometer at a research reactor was used.
 - A monochromatic neutron beam of a specific wavelength (e.g., 1.0559 \AA) was directed at the crystal.
 - The intensities of the diffracted neutron beams were measured at various angles.

- Data Processing and Refinement:
 - The collected data was processed, including an absorption correction.
 - The refinement of atomic parameters was initiated using positions from a prior X-ray study.
 - Neutron scattering lengths for each element (Na, C, O, H) were used in the calculations.
 - The parameters were refined by least-squares methods, minimizing the difference between observed and calculated structure factors.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction, a process central to the analysis of sodium oxalate.



[Click to download full resolution via product page](#)

Single-crystal X-ray diffraction workflow.

Conclusion

The crystal structure of sodium oxalate has been well-characterized through rigorous experimental techniques, primarily X-ray and neutron diffraction. The monoclinic $P2_1/c$ space group, along with precise lattice parameters and interatomic distances, provides a fundamental understanding of its solid-state properties. The detailed experimental protocols outlined in this

guide serve as a valuable reference for researchers and scientists engaged in crystallographic studies and those in drug development who require a thorough understanding of the solid-state characteristics of related compounds. The continued investigation of its behavior under non-ambient conditions, such as high pressure, will further enhance our knowledge of this important material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of hydrostatic pressure on the crystal structure of sodium oxalate: X-ray diffraction study and ab initio simulations | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 6. Effect of hydrostatic pressure on the crystal structure o... [[degruyterbrill.com](https://www.degruyterbrill.com)]
- To cite this document: BenchChem. [Unveiling the Atomic Architecture: A Technical Guide to Sodium Oxalate Crystal Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148030#sodium-oxalate-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com